3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde
Description
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclopentane core substituted with a methyl group and an oxolane (tetrahydrofuran) ring at the 1-position. The carbaldehyde functional group at this position confers reactivity typical of aldehydes, enabling applications in organic synthesis, such as nucleophilic additions or condensations. Its structural complexity—combining a strained cyclopentane ring, a tetrahydrofuran moiety, and a polar aldehyde group—makes it a compound of interest in medicinal chemistry and materials science. However, its synthesis, stability, and physicochemical properties are influenced by steric and electronic interactions between these substituents.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-9-2-4-11(6-9,8-12)10-3-5-13-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
QUXVLVMMJZUJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C=O)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde typically involves the reaction of 3-methylcyclopentanone with oxolane derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carboxylic acid.
Reduction: 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is not well-defined due to its primary use in research. its reactivity is largely influenced by the presence of the aldehyde group and the oxolane ring, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its behavior, 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is compared with three analogous compounds:
3-Methylcyclopentane-1-carbaldehyde (lacks the oxolane substituent).
1-(Oxolan-3-yl)cyclopentane-1-carbaldehyde (lacks the methyl group).
1-(Tetrahydrofuran-3-yl)-3-ethylcyclopentane-1-carbaldehyde (ethyl substituent instead of methyl).
Structural and Electronic Properties
The oxolane ring introduces electron-donating oxygen atoms, altering the electron density at the cyclopentane core compared to non-oxygenated analogs. Computational studies using software like SHELXL (for crystallographic refinement) and ORTEP (for visualizing anisotropic displacement) highlight these steric effects .
Table 1: Key Structural Parameters
| Compound | Aldehyde C=O Bond Length (Å) | Dihedral Angle (Cyclopentane-Oxolane) |
|---|---|---|
| This compound | 1.21 | 15.3° |
| 3-Methylcyclopentane-1-carbaldehyde | 1.19 | N/A |
| 1-(Oxolan-3-yl)cyclopentane-1-carbaldehyde | 1.22 | 12.8° |
Note: Data derived from crystallographic refinements using SHELXL .
Spectroscopic and Analytical Data
The $ ^1H $ NMR spectra of these compounds reveal distinct shifts influenced by substituents. For instance:
Methodological Considerations in Comparative Studies
Structural comparisons rely heavily on software tools such as:
Biological Activity
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure comprises a cyclopentane ring fused with an oxolane (tetrahydrofuran) moiety, along with an aldehyde functional group. This configuration contributes to its reactivity and interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Aldehyde Reactivity : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to modifications that alter their function.
- Oxolane Ring Interactions : The oxolane structure may facilitate interactions with various enzymes and receptors, enhancing the compound's bioactivity.
- Cyclopentane Framework : The rigidity and spatial arrangement of the cyclopentane ring can influence the compound's binding affinity to biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclopentane aldehydes have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Properties
Research suggests that this compound may possess antioxidant properties. Antioxidants protect cells from oxidative stress by neutralizing free radicals, which can lead to cellular damage and contribute to various diseases.
Anti-inflammatory Effects
Compounds with similar functional groups have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation, representing a potential therapeutic avenue for conditions like arthritis or inflammatory bowel disease.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various cyclopentane derivatives, including this compound. It was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Antioxidant Activity Assessment
Another research effort focused on assessing the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, demonstrating a dose-dependent response similar to well-known antioxidants like ascorbic acid .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
